Fenoterol-ipratropium

Descripción

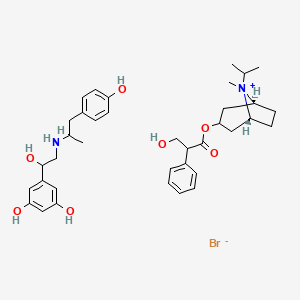

Structure

2D Structure

Propiedades

Número CAS |

438627-65-7 |

|---|---|

Fórmula molecular |

C37H51BrN2O7 |

Peso molecular |

715.7 g/mol |

Nombre IUPAC |

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C20H30NO3.C17H21NO4.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h4-8,14,16-19,22H,9-13H2,1-3H3;2-5,7-9,11,17-22H,6,10H2,1H3;1H/q+1;;/p-1/t16-,17+,18?,19?,21?;; |

Clave InChI |

DKBNZFVZTNDLJJ-XFQAGIBXSA-M |

SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.[Br-] |

SMILES isomérico |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.[Br-] |

SMILES canónico |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.[Br-] |

Sinónimos |

Berodual Bronchodual Duovent fenoterol - ipratropium fenoterol, ipratropium drug combination Iprafen |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Action of Fenoterol Ipratropium

Fenoterol (B1672521): Beta2-Adrenergic Receptor Agonism

Fenoterol is a selective beta-2 adrenergic receptor (β2-AR) agonist used as a bronchodilator. nih.gov Its action is initiated by binding to β2-ARs on the surface of airway smooth muscle cells.

Receptor Binding and Downstream Signaling Cascades

The binding of fenoterol to the β2-AR, a G-protein coupled receptor (GPCR), triggers a conformational change in the receptor. This alteration activates the associated stimulatory G-protein (Gs). nih.govbiolife-publisher.it The activated Gs protein then stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This rise in cAMP activates protein kinase A (PKA), which then phosphorylates various intracellular proteins, ultimately leading to bronchodilation. nih.govbiolife-publisher.it

The stereochemistry of fenoterol significantly influences its binding affinity and downstream signaling. nih.gov The (R,R')-fenoterol isomer has been shown to selectively activate the Gs protein signaling pathway. nih.gov In contrast, other stereoisomers may not exhibit this selectivity, potentially interacting with other G proteins like Gi. nih.gov Docking studies have revealed that fenoterol binds to the orthosteric site of the β2-AR, with its 3,5-dihydroxyphenyl group interacting with serine residues on transmembrane helix V. nih.gov

Intracellular Calcium Regulation and Smooth Muscle Relaxation Pathways

The increase in intracellular cAMP initiated by fenoterol binding has a crucial role in regulating intracellular calcium ([Ca2+]i) levels. PKA, activated by cAMP, phosphorylates and inhibits key components of the contractile machinery in smooth muscle cells. This includes the phosphorylation of proteins involved in the release of calcium from intracellular stores, such as the sarcoplasmic reticulum. nih.govnih.gov By promoting the sequestration of calcium into these stores and reducing its influx from the extracellular space, fenoterol effectively lowers the concentration of free cytoplasmic calcium available for muscle contraction. nih.gov

Furthermore, PKA can directly phosphorylate and decrease the activity of myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and enabling its interaction with actin, a critical step in muscle contraction. This dual action of reducing intracellular calcium and inhibiting MLCK leads to the relaxation of airway smooth muscle. youtube.com

Modulation of Mediator Release from Immune Cells

Fenoterol also exerts effects on immune cells, such as mast cells and basophils, which play a role in inflammatory airway diseases. By binding to β2-ARs on these cells, fenoterol can inhibit the release of inflammatory mediators like histamine (B1213489) and leukotrienes. biolife-publisher.itnih.govfrontiersin.org This action is also mediated by the increase in intracellular cAMP. nih.gov For instance, studies have shown that fenoterol can inhibit the IgE-mediated release of histamine from human basophils and lung mast cells in a dose-dependent manner. nih.gov Additionally, fenoterol has been found to inhibit the production of inflammatory cytokines, such as IL-8 and TNF-α, from THP-1 cells stimulated with lipopolysaccharide (LPS). nih.gov

Receptor Selectivity and Concentration-Dependent Receptor Interactions

Fenoterol exhibits selectivity for β2-ARs over other adrenergic receptor subtypes, such as β1 and β3 receptors. biolife-publisher.it However, this selectivity is not absolute and can be concentration-dependent. At higher concentrations, fenoterol may also interact with β1-adrenergic receptors, which are primarily located in the heart. biolife-publisher.it The affinity of fenoterol for the β2-AR is influenced by the conformational state of the receptor, with a significantly higher affinity for the active conformation compared to the inactive state. nih.gov The stereochemistry of the fenoterol molecule also plays a critical role in its binding affinity and receptor interaction. nih.govresearchgate.net Different stereoisomers exhibit varying thermodynamic properties of binding, with some being enthalpy-driven and others entropy-driven. nih.gov

Ipratropium (B1672105): Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Ipratropium is an anticholinergic agent that acts as a non-selective competitive antagonist of muscarinic acetylcholine receptors. youtube.comnih.gov

Antagonism of Cholinergic Neurotransmission and Vagal Reflexes

In the airways, the parasympathetic nervous system plays a significant role in regulating smooth muscle tone. nih.gov The vagus nerve releases the neurotransmitter acetylcholine (ACh), which binds to muscarinic receptors on airway smooth muscle cells, leading to bronchoconstriction. youtube.comnih.gov Ipratropium works by blocking these muscarinic receptors, specifically the M3 subtype located on smooth muscle, thereby inhibiting the effects of ACh. youtube.comnih.gov This antagonism of cholinergic neurotransmission effectively blocks vagal reflexes that can cause bronchospasm. youtube.com By preventing the binding of acetylcholine, ipratropium leads to a reduction in the formation of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that promotes smooth muscle contraction, resulting in bronchodilation. youtube.com It is important to note that ipratropium also blocks M2 muscarinic receptors on presynaptic cholinergic nerve endings, which normally inhibit further acetylcholine release. nih.gov

Non-Selective Muscarinic Receptor Subtype Blockade

Ipratropium bromide functions as a non-selective antagonist of muscarinic acetylcholine receptors. ersnet.orgdrugbank.com It is a quaternary ammonium (B1175870) derivative of atropine (B194438) that competitively inhibits the action of acetylcholine at M1, M2, and M3 muscarinic receptor subtypes found in the airways. drugbank.comdroracle.ai The primary therapeutic effect of bronchodilation is achieved through the blockade of M3 receptors located on the surface of airway smooth muscle cells and mucous glands. droracle.aipatsnap.com Antagonism at these M3 receptors prevents acetylcholine-induced bronchoconstriction and mucus secretion. droracle.aipatsnap.com

However, ipratropium's lack of selectivity means it also blocks M2 autoreceptors. nih.govnih.gov These receptors are situated on presynaptic cholinergic nerve terminals and function as a negative feedback mechanism, inhibiting further release of acetylcholine. nih.govnih.gov By blocking these M2 receptors, ipratropium can paradoxically lead to an increased local concentration of acetylcholine, which could potentially counteract some of the intended bronchodilatory effect at the M3 receptor. nih.govnih.gov

Inhibition of Intracellular Signaling Pathways

The bronchodilatory effects of fenoterol and ipratropium are mediated through distinct intracellular signaling pathways that ultimately lead to the relaxation of airway smooth muscle.

Ipratropium: As a muscarinic antagonist, ipratropium's mechanism is centered on blocking the signaling cascade initiated by acetylcholine. drugbank.com The binding of acetylcholine to M3 receptors normally activates the Gq protein, which in turn stimulates the enzyme phospholipase C (PLC). youtube.comyoutube.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). youtube.com IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, and the subsequent increase in intracellular calcium leads to smooth muscle contraction. youtube.com Ipratropium blocks this entire pathway at its origin. By preventing acetylcholine from binding to the M3 receptor, it inhibits the production of cyclic guanosine monophosphate (cGMP), a downstream messenger in this cascade, which ultimately prevents the contraction of airway smooth muscles. droracle.aipatsnap.comnih.gov

Fenoterol: Fenoterol is a selective beta-2 adrenergic receptor agonist. drugbank.comnih.govmedchemexpress.com Its mechanism of action involves stimulating the Gs protein-coupled beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. nih.govpatsnap.com This stimulation activates the membrane-bound enzyme adenylate cyclase. nih.govpatsnap.com Activated adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govpatsnap.com The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). patsnap.com PKA then phosphorylates several target proteins within the cell, which culminates in the sequestration of intracellular calcium and a decrease in the sensitivity of the contractile proteins to calcium, leading to smooth muscle relaxation and bronchodilation. patsnap.com

| Feature | Fenoterol | Ipratropium |

|---|---|---|

| Receptor Target | Beta-2 Adrenergic Receptor (Agonist) | Muscarinic Receptors M1, M2, M3 (Antagonist) |

| Primary Enzyme Affected | Adenylate Cyclase (Activated) | Phospholipase C (Inhibited) |

| Key Second Messenger | Cyclic Adenosine Monophosphate (cAMP) (Increased) | Inositol Triphosphate (IP3) & cGMP (Decreased) |

| Primary Downstream Kinase | Protein Kinase A (PKA) (Activated) | N/A (Pathway Blocked Upstream) |

| Net Effect on Smooth Muscle | Relaxation | Relaxation (by inhibiting contraction) |

Synergistic and Complementary Pharmacological Interactions

The combination of fenoterol and ipratropium is designed to leverage their distinct mechanisms of action to produce a greater bronchodilator effect than either agent used alone.

Theoretical Frameworks of Dual Bronchodilator Synergy

The rationale for combining a beta-2 agonist with a muscarinic antagonist stems from the dual and opposing autonomic nervous system control of airway tone. The parasympathetic nervous system, acting via acetylcholine and muscarinic receptors, maintains a baseline level of bronchomotor tone and mediates bronchoconstriction. drugbank.comnih.gov The sympathetic nervous system, acting via adrenergic receptors, mediates bronchodilation. drugbank.comnih.gov

The synergy between fenoterol and ipratropium arises from targeting these two separate pathways simultaneously. nih.govresearchgate.net Ipratropium blocks the bronchoconstrictive signals from the parasympathetic system, effectively reducing the baseline contractile tone of the airways. drugbank.com Concurrently, fenoterol actively stimulates the beta-2 adrenergic receptors to induce smooth muscle relaxation. patsnap.com This complementary action means that the combination not only inhibits bronchoconstriction but also actively promotes bronchodilation, resulting in a more profound and comprehensive effect. boehringerone.com This dual approach addresses bronchospasm through two different angles, which is theoretically more effective than maximizing a single pathway. nih.gov

Investigation of Overadditive Interaction Mechanisms

The theoretical synergy between fenoterol and ipratropium has been substantiated by pharmacological studies demonstrating a mathematically overadditive, or synergistic, interaction. nih.gov An early study by Bongrani et al. investigated the interaction in detail. nih.gov Using both in vitro experiments on isolated guinea-pig trachea stimulated with carbachol (B1668302) and in vivo experiments on acetylcholine-induced bronchospasm in guinea pigs, the researchers found that the combined effect of fenoterol and ipratropium was greater than the sum of their individual effects, pointing to an overadditive interaction. nih.gov

Preclinical Pharmacodynamics of Fenoterol Ipratropium

In Vitro Studies on Smooth Muscle Contractility

In vitro experiments have been fundamental in directly assessing the effects of the fenoterol-ipratropium combination on airway smooth muscle tone and its response to contractile agents.

Studies with Isolated Tissues

Investigations utilizing isolated tracheal and bronchial tissues have provided direct evidence of the relaxant properties of the this compound combination. In a study on isolated guinea-pig trachea stimulated with carbachol (B1668302), a cholinomimetic agent, the combination of fenoterol (B1672521) and ipratropium (B1672105) bromide demonstrated a potentiation of their individual relaxant effects. nih.gov This points towards an overadditive interaction in counteracting cholinergic-induced smooth muscle contraction. nih.gov

Further studies on isolated human bronchi have explored the functional antagonism between fenoterol and acetylcholine (B1216132), a key neurotransmitter in bronchoconstriction. nih.gov The presence of ipratropium was found to partially reverse the functional antagonism exerted by acetylcholine against fenoterol, leading to an enhanced relaxant effect of fenoterol. nih.gov This suggests that by blocking the muscarinic receptors with ipratropium, the relaxant pathway mediated by fenoterol's stimulation of β2-adrenoceptors is more effective. The combined effect on the isolated human bronchus contracted with acetylcholine appears to be of an additive type. nih.gov

The rationale for combining a β2-agonist with a muscarinic antagonist is further supported by the understanding that different pathways contribute to airway smooth muscle contraction. Fenoterol directly relaxes the smooth muscle by stimulating β2-adrenergic receptors, while ipratropium competitively inhibits the bronchoconstrictor effects of acetylcholine at muscarinic receptors. This dual mechanism of action is believed to provide a more comprehensive and potent bronchodilator effect than either agent alone.

Cumulative Concentration-Effect Curve Analysis

The analysis of cumulative concentration-effect curves is a standard method to quantify the potency and efficacy of drugs in vitro. For the this compound combination, these studies have been instrumental in characterizing their interaction. Research has shown that the combination of fenoterol and ipratropium bromide leads to a leftward shift of the concentration-response curve for fenoterol in the presence of a contractile agent like acetylcholine. nih.gov This indicates that a lower concentration of fenoterol is required to achieve a certain level of smooth muscle relaxation when combined with ipratropium.

While the concentration of fenoterol producing 50% of its maximal effect was not significantly altered, the maximal relaxation achieved by fenoterol was significantly increased in the presence of ipratropium. nih.gov This enhancement of the maximal effect provides strong evidence for an overadditive or synergistic interaction at the tissue level. nih.gov The findings from these analyses underscore the therapeutic potential of the combination, as it suggests that a greater bronchodilator response can be achieved, particularly in the context of cholinergic-driven bronchoconstriction.

Animal Model Pharmacological Investigations

In vivo studies in various animal models have been critical to confirm and expand upon the findings from in vitro experiments, providing a more integrated understanding of the pharmacodynamic effects of the this compound combination within a living organism.

Bronchospasmolytic Effects in Various Species

The bronchospasmolytic (bronchodilator) effects of the this compound combination have been demonstrated in several animal species, including guinea pigs and dogs. nih.gov In guinea pigs, where bronchospasm was induced by acetylcholine, the combination of fenoterol and ipratropium bromide produced an additive effect in counteracting the induced bronchoconstriction. nih.gov This confirms the in vitro findings in a whole-animal setting.

Studies in anesthetized dogs have also shown the efficacy of the combination in preventing or reversing bronchospasm. The combination therapy has been shown to be more effective than either agent used alone in protecting against acetylcholine-induced bronchoconstriction.

Evaluation of Airway Resistance Modulation

A key measure of bronchospasmolytic activity is the modulation of airway resistance. Preclinical studies have consistently shown that the this compound combination effectively reduces airway resistance. In anesthetized dogs, the combination administered as a metered aerosol demonstrated a clear additive effect in reducing airway resistance. nih.gov

These findings are significant as increased airway resistance is a primary pathophysiological feature of obstructive airway diseases. The ability of the combination to effectively lower this resistance in animal models provides a strong preclinical rationale for its use in treating such conditions.

Hemodynamic and Cardiovascular Systemic Effects in Animal Models

A crucial aspect of preclinical evaluation is the assessment of potential systemic effects, particularly on the cardiovascular system. Investigations in dogs have examined the hemodynamic consequences of the this compound combination. nih.gov When administered as a metered aerosol, the slight cardiovascular side-effects typically associated with fenoterol alone, such as an increase in heart rate, were significantly reduced to an insignificant level with the combination therapy. nih.gov

However, when the combination was administered parenterally (intravenously), the cardiovascular side-effects of fenoterol were still present. nih.gov Ipratropium bromide, in both forms of administration, was found to have no discernible effect on the cardiovascular system. nih.gov These findings suggest that the route of administration plays a critical role in the systemic side-effect profile of the combination, with the inhaled route offering a more favorable safety margin regarding cardiovascular effects.

Cellular and Molecular Pharmacodynamic Research

Macrophages play a pivotal role in the inflammatory cascade characteristic of chronic respiratory diseases. The following sections detail the anti-inflammatory effects of fenoterol and ipratropium, as observed in cellular and molecular research, with a focus on macrophage function.

Anti-inflammatory Properties in In Vitro Macrophage Models

In vitro studies utilizing macrophage cell lines, such as the human monocytic cell line THP-1, have been instrumental in characterizing the anti-inflammatory effects of fenoterol and ipratropium. Research indicates that both fenoterol and ipratropium possess properties that can mitigate inflammatory responses in these models. biorxiv.org

A study investigating the impact of these compounds on lipopolysaccharide (LPS)-stimulated THP-1 cells, a common in vitro model for inducing an inflammatory response, demonstrated their potential to reduce key inflammatory markers. biorxiv.org While both agents exhibited anti-inflammatory activity, the research suggested that fenoterol was more effective in reducing inflammatory cytokine production compared to ipratropium. biorxiv.org

It is important to note that while individual anti-inflammatory effects have been observed, a study using a rat model of acute pulmonary inflammation with formoterol (B127741) (another β2-agonist) and ipratropium bromide did not find synergistic or additive anti-inflammatory effects when the two were administered in combination. nih.gov

Inhibition of Cytokine Production

A hallmark of the anti-inflammatory effects of fenoterol and ipratropium in macrophage models is their ability to inhibit the production of pro-inflammatory cytokines. Specifically, research has focused on their impact on Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two key mediators in the inflammatory pathway.

In studies with LPS-stimulated THP-1 cells, both fenoterol and ipratropium were shown to reduce the concentration of TNF-α and IL-6. biorxiv.org Fenoterol demonstrated a statistically significant, dose-responsive reduction in both IL-6 and TNF-α levels. biorxiv.org Ipratropium also showed a trend towards reducing these cytokines, although the effect on IL-6 was not always statistically significant in the concentrations tested. biorxiv.org

The table below summarizes the observed effects of fenoterol and ipratropium on cytokine production in LPS-stimulated THP-1 cells, based on available preclinical data. biorxiv.org

| Compound | Cytokine | Effect |

| Fenoterol | IL-6 | Significant reduction |

| Fenoterol | TNF-α | Significant reduction |

| Ipratropium | IL-6 | Reduction (not always statistically significant) |

| Ipratropium | TNF-α | Reduction |

The mean concentration of IL-6 in untreated (LPS only) THP-1 cells was reported as 262.85 ± 1.7 SEM. biorxiv.org Fenoterol, at concentrations of 1 × 10⁻⁶ M, 1 × 10⁻⁷ M, and 1 × 10⁻⁸ M, was used as a positive control to demonstrate cytokine reduction. biorxiv.org

Modulation of Intracellular Signaling Pathways

The anti-inflammatory effects of fenoterol and ipratropium are underpinned by their ability to modulate key intracellular signaling pathways that govern the expression of inflammatory genes in macrophages.

Fenoterol: As a β2-adrenergic receptor agonist, fenoterol's signaling cascade has been more extensively studied in the context of inflammation. Activation of β2-adrenergic receptors can influence macrophage function through several pathways. nih.govmonash.edu It has been shown that β2-adrenergic signaling can lead to the expression of anti-inflammatory cytokines like IL-10. nih.gov Furthermore, research indicates that β2-adrenergic stimulation in macrophages is associated with the activation of CREB, C/EBPβ, and ATF transcription factor pathways, while actively suppressing gene transcripts associated with the pro-inflammatory M1 macrophage phenotype. monash.edu

Ipratropium: Ipratropium acts as a muscarinic receptor antagonist. nih.gov While muscarinic antagonists are known to have anti-inflammatory effects, the precise intracellular signaling pathways they modulate within macrophages are less clearly defined in the existing literature. nih.goveaaci.org It is understood that muscarinic receptors, when activated, can trigger multiple signaling cascades, including the stimulation of phospholipases and the regulation of cyclic nucleotide levels. nih.gov By blocking these receptors, ipratropium likely interferes with these pro-inflammatory signaling events.

Pharmacokinetics and Biotransformation Research of Fenoterol Ipratropium

Absorption Research

Pulmonary Absorption Dynamics and Tissue Deposition

The combination of fenoterol (B1672521) hydrobromide and ipratropium (B1672105) bromide is administered via inhalation to treat respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). nih.govnih.gov The efficacy of this treatment is highly dependent on the deposition of the drugs in the lungs. nih.gov Upon inhalation, a portion of the administered dose is deposited in the lungs, while the remainder is deposited in the oropharyngeal region and subsequently swallowed. nih.gov

Scintigraphic studies have shown that the type of inhaler used significantly impacts drug deposition. For instance, the Respimat® Soft Mist™ Inhaler (SMI) has been shown to improve lung deposition and reduce oropharyngeal deposition compared to conventional chlorofluorocarbon-pressurized metered-dose inhalers (CFC-MDIs). nih.gov In one study using a metered-dose inhaler (MDI), effective doses of 60.8 ± 9.4 µg of fenoterol base and 36.6 ± 6.2 µg of ipratropium were deposited in a lung tissue chamber, representing 31% and 37% of the nominal dose, respectively. semanticscholar.org

Once deposited in the lungs, both drugs are absorbed into the systemic circulation. nih.govnih.gov Fenoterol absorption from the lungs is rapid, with systemic effects such as increased heart rate observed within minutes of inhalation. nih.govnih.gov The bronchodilator effect of fenoterol is seen within 3-5 minutes. derangedphysiology.com For ipratropium, the onset of action is also relatively quick, with an increase in FEV1 (Forced Expiratory Volume in 1 second) occurring in about 15 minutes. nih.gov Peak plasma concentrations for ipratropium are typically reached 1 to 2 hours after inhalation. derangedphysiology.comnih.govdrugbank.com

The prolonged duration of action, especially for fenoterol (up to 4 hours), despite low plasma concentrations after inhalation, suggests that structures within the lung mucosa may act as a depot, from which the drug slowly diffuses to the receptors. karger.comnih.gov Physiologically based pharmacokinetic (PBPK) models predict that inhaled particles accumulate in the alveolar region and are cleared within an hour, followed by clearance from the bronchioles and bronchi. frontiersin.org

Gastrointestinal Absorption of Orally Ingested Fractions

A significant portion of the inhaled dose of fenoterol and ipratropium does not reach the lungs and is instead swallowed. The systemic bioavailability of this orally ingested fraction is generally low for both compounds.

For ipratropium, a quaternary ammonium (B1175870) derivative, gastrointestinal absorption is minimal. derangedphysiology.comdrugbank.com Its oral bioavailability is reported to be as low as 2%. drugbank.com Due to its chemical structure, it is insoluble in lipids, which limits its ability to cross gastrointestinal membranes. derangedphysiology.com Studies using activated charcoal to block GI absorption have confirmed that the contribution of the swallowed portion to systemic plasma concentrations is negligible. nih.gov Despite the majority of an inhaled dose being swallowed, the resulting systemic levels from oral absorption are minimal. derangedphysiology.com Approximately 90% of an orally administered dose of ipratropium is excreted unchanged. drugbank.com

Fenoterol also undergoes significant first-pass metabolism, which limits the systemic availability of the swallowed fraction. The absorption rate for inhaled fenoterol has been calculated at between 8.8% and 12.3%, with considerable individual differences likely due to inhalation technique and the degree of airway inflammation. karger.com

In Vitro Models for Drug Transfer from Lung Tissue into Plasma

To better understand the pulmonary absorption process, in vitro models have been developed to simulate the transfer of drugs from lung tissue into the bloodstream. semanticscholar.org One such model is a dynamic dialysis chamber that monitors the release of a drug from human lung tissue into a continuous-flow plasma compartment. semanticscholar.org This setup allows for a more physiologic simulation of the absorption process compared to simpler models. semanticscholar.org

In a proof-of-concept study using this dynamic dialysis model, a commercially available MDI containing a fixed combination of fenoterol and ipratropium bromide was administered to human lung tissue pieces. semanticscholar.org The model successfully demonstrated high drug transport rates from the lung tissue into the plasma compartment, including an observable elimination phase. semanticscholar.org The experiment was able to describe the comparative diffusion behavior of fenoterol and ipratropium from the lung tissue into plasma. semanticscholar.org Researchers suggest that this type of model is suitable for the rapid assessment and comparison of the lung retention characteristics of different inhaled drugs or formulations. semanticscholar.org

Bioavailability Studies in Preclinical Models

Bioavailability studies, often conducted in preclinical animal models and clinical trials, provide insight into the fraction of an administered drug that reaches the systemic circulation.

Fenoterol, when administered via inhalation, results in maximum plasma concentrations that are approximately 20% of those seen after intravenous administration for the same level of bronchodilation. karger.comnih.gov Studies measuring the absorption rate after inhalation have found it to be between 8.8 ± 6.3% and 12.3 ± 10.1%, highlighting significant variability among individuals. karger.com Rapid absorption is observed after nasal instillation in preclinical studies, with peak concentrations reached within 10 minutes. karger.com

The following table summarizes key bioavailability data for fenoterol and ipratropium from various studies.

| Compound | Administration Route | Bioavailability/Absorption | Source |

| Ipratropium | Oral | 2% | drugbank.com |

| Ipratropium | Inhaled (Bronchial Mucosa) | <1% | derangedphysiology.com |

| Fenoterol | Inhaled | 8.8% - 12.3% | karger.com |

Distribution Studies

Plasma Protein Binding Characteristics

Once absorbed into the systemic circulation, drugs can bind to plasma proteins. wikipedia.org The extent of this binding affects the drug's distribution, half-life, and the concentration of the unbound, pharmacologically active fraction. wikipedia.org

Ipratropium: Ipratropium exhibits very low plasma protein binding. drugbank.com The bound fraction represents only 0% to 9% of the drug in the circulation. nih.govdrugbank.com Some sources state the binding is approximately 20%. derangedphysiology.com This low level of binding is consistent with the minimal systemic levels of ipratropium observed after inhalation. drugbank.com

Fenoterol: Fenoterol shows a more pronounced, though still relatively low, interaction with plasma proteins. taylorandfrancis.com Its plasma protein binding is reported to be in the range of 35% to 40%. taylorandfrancis.com

The following table provides a comparison of the plasma protein binding characteristics of the two compounds.

| Compound | Plasma Protein Binding (%) | Source |

| Ipratropium | 0 - 9% | nih.govdrugbank.com |

| Ipratropium | ~20% | derangedphysiology.com |

| Fenoterol | 35 - 40% | taylorandfrancis.com |

Blood-Brain Barrier Permeability Investigations (Preclinical Models)

Investigations into the ability of the constituent compounds to cross the blood-brain barrier (BBB) are critical in understanding their potential central nervous system effects. Preclinical data indicates a significant difference between fenoterol and ipratropium in this regard.

Ipratropium : Due to its chemical structure as a quaternary ammonium compound, ipratropium has a limited capacity to penetrate lipid membranes. nih.gov This characteristic inherently restricts its ability to cross the blood-brain barrier, minimizing its direct impact on the central nervous system. nih.gov

Fenoterol : While specific preclinical studies on fenoterol's BBB permeability were not predominant in the reviewed literature, its systemic absorption is a known factor. nih.gov

Placental Transfer Studies (Preclinical Models)

Preclinical models are essential for estimating the potential for drug transfer from mother to fetus. Studies using an in vitro perfused human placental lobule model have provided insights into the placental passage of fenoterol.

In one study, after a bolus injection into the maternal circulation, between 2% and 3% of the fenoterol dose appeared on the fetal side. nih.gov When a constant infusion of fenoterol was introduced into the maternal circulation, a relatively rapid increase in the drug's concentration was observed on the fetal side. nih.gov The research also noted some sulfate (B86663) conjugation of fenoterol as it diffused across the placenta. nih.gov For ipratropium, while specific placental transfer studies in preclinical models are not detailed, it is generally considered safe for use during pregnancy, though human studies remain limited. nih.gov

Table 1: Placental Transfer of Fenoterol (In Vitro Human Model)

| Parameter | Finding | Citation |

|---|---|---|

| Fetal Transfer (Bolus Injection) | 2% - 3% | nih.gov |

| Fetal Concentration (Constant Infusion) | Rapid Rise | nih.gov |

Excretion into Breast Milk Investigations (Preclinical Data)

The potential for excretion into breast milk is a key consideration for medications used by lactating mothers. Preclinical data and pharmacokinetic principles suggest different profiles for fenoterol and ipratropium.

Fenoterol : It is known to be excreted into breast milk. mims.com

Ipratropium : The use of ipratropium results in maternal serum levels that are negligible. nih.govdrugs.com It is believed that any minute amount of the drug that might enter the breastmilk would not be absorbed by the infant. nih.govdrugs.com Therefore, the risk to a breastfed infant from maternal inhalation of ipratropium is considered minimal. nih.govnih.gov

Metabolism Research

The biotransformation of fenoterol and ipratropium involves distinct metabolic pathways, primarily occurring in the liver.

Fenoterol : This compound undergoes extensive first-pass metabolism. mims.com The primary metabolic pathway is sulfate conjugation, which results in the formation of inactive sulfate conjugates. mims.com

Ipratropium : Ipratropium is metabolized in the liver. mims.com The absorbed portion of the drug is partially metabolized through ester hydrolysis, breaking it down into inactive products. nih.govdrugbank.com This process is mediated by cytochrome P-450 isoenzymes. drugbank.com

Studies have successfully identified the primary metabolites of both compounds.

Fenoterol : The main metabolites are inactive sulfate conjugates. mims.com

Ipratropium : Characterization studies have identified several inactive metabolites resulting from ester hydrolysis. These include tropic acid and tropane. drugbank.com Other identified metabolites are α-phenylacrylic acid, phenylacetic acid-N-isopropylnortropine ester methobromide, and N-isopropylnortropine methobromide. mims.com

Table 2: Identified Metabolites of Ipratropium

| Metabolite | Pathway | Activity | Citation |

|---|---|---|---|

| Tropic Acid | Ester Hydrolysis | Inactive | drugbank.com |

| Tropane | Ester Hydrolysis | Inactive | drugbank.com |

| α-phenylacrylic acid | Hepatic Metabolism | Inactive | mims.com |

| Phenylacetic acid-N-isopropylnortropine ester methobromide | Hepatic Metabolism | Inactive | mims.com |

Elimination Kinetics Research

The elimination kinetics determine the duration of action and clearance of the drugs from the body.

Fenoterol : Fenoterol has an approximate elimination half-life of 3 hours. mims.com It is eliminated from the body via both urine and bile, primarily as its inactive sulfate conjugate form. mims.com

Ipratropium : The elimination half-life of ipratropium is approximately 1.6 to 2 hours. nih.govmims.com It is excreted through both urine and feces. mims.com Following intravenous administration, about 50% of the dose is excreted unchanged in the urine. nih.gov

Table 3: Elimination Kinetics of Fenoterol and Ipratropium

| Compound | Elimination Half-Life | Primary Routes of Excretion | Citation |

|---|---|---|---|

| Fenoterol | ~ 3 hours | Urine and Bile (as inactive conjugates) | mims.com |

| Ipratropium | 1.6 - 2 hours | Urine and Feces | nih.govmims.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Fenoterol |

| Ipratropium / Ipratropium Bromide |

| α-phenylacrylic acid |

| Phenylacetic acid-N-isopropylnortropine ester methobromide |

| N-isopropylnortropine methobromide |

| Tropic acid |

Renal Clearance Mechanisms

The kidneys play a significant role in the elimination of both fenoterol and ipratropium from the body.

For ipratropium , approximately 40% of its clearance is attributed to renal mechanisms. hres.ca Following intravenous administration, about 46% of the dose is excreted via the kidneys. hres.ca Studies in healthy volunteers have estimated the renal clearance of ipratropium to be approximately 1,019 mL/min. drugs.com After inhalation, the amount of ipratropium excreted renally can vary, with some reports indicating it can be as high as 13% of the dose, depending on the formulation and inhalation technique. hres.ca A significant portion of the drug eliminated in the urine is in its unchanged form. drugbank.com

Renal Clearance Data for Ipratropium

| Parameter | Value | Reference |

|---|---|---|

| Renal Clearance as % of Total Clearance | ~40% | hres.ca |

| Renal Excretion (% of dose after IV administration) | 46% | hres.ca |

| Estimated Renal Clearance (healthy volunteers) | 1,019 mL/min | drugs.com |

| Renal Excretion (% of dose after inhalation) | Up to 13% | hres.ca |

Fecal Excretion Pathways

Fecal excretion is another important route for the elimination of these compounds, particularly for the portion of the drug that is not absorbed systemically after oral inhalation or is subject to hepato-biliary excretion.

For ipratropium , a significant portion of the administered dose is eliminated through the feces. Following oral administration, the majority of the dose is recovered in the feces due to its poor absorption. drugbank.com After inhalation, where a substantial part of the dose is swallowed, fecal excretion is a major elimination pathway. researchgate.net Some sources indicate that up to 48% of the drug was found to be excreted through the feces. researchgate.net The liver can secrete ionized drugs with a molecular weight greater than 300 g/mol into the bile, which then enters the digestive tract for elimination in the feces. nih.gov

Information regarding the specific fecal excretion pathways for fenoterol in preclinical models was not detailed in the provided search results. However, it is a common pathway for drugs that undergo hepatic metabolism.

Fecal Excretion Data for Ipratropium

| Parameter | Finding | Reference |

|---|---|---|

| Excretion after Oral Administration | Majority of the dose recovered in feces due to low absorption. | drugbank.com |

| Excretion after Inhalation | A major elimination pathway, with up to 48% of the drug excreted in feces. | researchgate.net |

Total Clearance and Apparent Volume of Distribution Determination (Preclinical Models)

For ipratropium , preclinical studies in rats have been conducted to determine these parameters. Following a single intravenous bolus administration in rats, the concentration-time profiles of ipratropium were analyzed. researchgate.net The total body clearance for ipratropium has been estimated to be 2,505 mL/min in healthy human volunteers. drugs.com The apparent volume of distribution for ipratropium is large, reported to be 338 L (approximately 4.6 L/kg), indicating extensive tissue distribution. hres.cadrugbank.com This is a theoretical volume that relates the amount of drug in the body to its concentration in the plasma. pharmacologycanada.orgopeneducationalberta.ca

For fenoterol , after intravenous administration, plasma concentrations decrease rapidly, indicating distribution and elimination. nih.gov While specific values for total clearance and apparent volume of distribution from preclinical models were not available in the search results, the rapid decline in plasma concentration suggests a relatively efficient clearance process. The volume of distribution is influenced by a drug's affinity for tissues versus plasma. mmv.org

Preclinical Toxicology Research of Fenoterol Ipratropium

Acute Toxicity Assessments in Animal Models

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. For the fenoterol-ipratropium combination, the toxicity profile is understood through the assessment of each active ingredient.

Ipratropium (B1672105) Bromide: Studies on ipratropium bromide have been conducted in multiple species, including mice, rats, dogs, and monkeys, using oral, subcutaneous, intravenous, and inhalation routes. scbt.com It has demonstrated low acute toxicity; across these studies, it was not possible to determine the 50% lethal concentration (LC50) via inhalation due to this low toxicity. scbt.com Oral administration studies established median lethal doses (LD50) of over 1,000 mg/kg in mice, 1,700 mg/kg in rats, and 400 mg/kg in dogs. nih.gov

Fenoterol (B1672521) Hydrobromide: Fenoterol has also been evaluated for acute toxicity across several animal models and routes of administration. The compound is classified as harmful if swallowed based on these findings. caymanchem.comscbt.com Oral LD50 values were determined to be 1600 mg/kg in rats and 1990 mg/kg in mice. scbt.com Intravenous administration showed higher toxicity, with LD50 values of 65 mg/kg in rats and 42 mg/kg in mice. scbt.com

The following table summarizes the median lethal dose (LD50) findings for fenoterol hydrobromide in various animal models.

| Species | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 1600 scbt.com |

| Intraperitoneal | 500 scbt.com | |

| Subcutaneous | 1080 caymanchem.comscbt.com | |

| Intravenous | 65 scbt.com | |

| Mouse | Oral | 1990 scbt.com |

| Intraperitoneal | 260 scbt.com | |

| Subcutaneous | 1100 caymanchem.comscbt.com | |

| Intravenous | 42 scbt.com | |

| Dog | Oral | 150 scbt.com |

| Rabbit | Oral | 5113 scbt.com |

Genotoxicity Investigations

Genotoxicity assays are performed to detect potential damage to the genetic material within cells. nih.gov While specific genotoxicity studies on the this compound combination have not been conducted, both fenoterol hydrobromide and ipratropium bromide have been individually assessed. caymanchem.com A range of in vitro (in a controlled environment) and in vivo (in a living organism) assays revealed that neither fenoterol hydrobromide nor ipratropium bromide possesses mutagenic potential. caymanchem.com

Carcinogenicity Studies and Findings

Long-term carcinogenicity studies, which assess the potential for a substance to cause cancer, have not been performed on the this compound combination. caymanchem.com However, both components have been individually evaluated in long-term studies.

For ipratropium bromide , two-year oral carcinogenicity studies were conducted in both rats and mice. nih.gov These studies demonstrated no tumorigenic or carcinogenic effects. caymanchem.comnih.gov

For fenoterol hydrobromide , carcinogenicity studies were performed involving oral administration in mice (18 months) and rats (24 months), as well as inhalation administration in rats (24 months). caymanchem.com

The carcinogenicity studies of fenoterol revealed tumorigenic responses that were specific to the species tested. In mice, findings included the observation of adrenal subcapsular adenomas and carcinomas, as well as hepatocarcinomas. fda.gov A significant finding in female mice was the development of uterine leiomyomas (benign smooth muscle tumors) and leiomyosarcomas (malignant smooth muscle tumors). fda.govnih.gov

In rats, the administration of fenoterol led to the observation of ovarian leiomyomas and theca cell tumors. fda.gov

The development of uterine and ovarian tumors in female rodents following fenoterol administration is considered to be a class effect of beta-2-adrenergic agonists. fda.govwikipedia.org These agents, which stimulate beta-2 adrenergic receptors, are known to produce tumors in the female rodent genital tract. fda.govwikipedia.org This response is linked to the stimulation of beta-2 receptors present in the smooth muscle of the uterus. nih.govwikipedia.org Uterine leiomyomas are benign tumors that originate from the smooth muscle cells of the myometrium. nih.gov The findings in rodents are judged to be a consequence of this known class effect. fda.gov

Reproductive and Developmental Toxicology

This area of toxicology investigates the potential for adverse effects on reproduction and the development of offspring.

Teratogenicity studies focus on the potential of a substance to cause malformations in a developing fetus. birthdefectsresearch.org

For the This compound combination , no teratogenic effects were observed following inhalation administration in rats and rabbits. caymanchem.com

For ipratropium bromide , studies in mice, rats, and rabbits showed no teratogenic effects when administered by gavage or inhalation. fda.gov Inhalation reproduction studies in rats and rabbits also demonstrated no evidence of teratogenic effects. nih.gov While extremely high oral doses in rats (90 mg/kg and above) led to embryotoxicity observed as increased resorption, this was not considered relevant to human use due to the high dose and different route of administration. nih.govfda.gov

For fenoterol hydrobromide , no teratogenic effects were seen after inhalation administration. caymanchem.com However, when administered orally at high doses (>25 mg/kg/day in rabbits and >38.5 mg/kg/day in mice), fenoterol induced an increased rate of malformations. caymanchem.com There is some evidence from animal studies that suggests human exposure may result in developmental toxicity. scbt.comscbt.com

Fertility Impairment Investigations in Preclinical Models

Preclinical studies have been conducted on the individual components of the this compound combination to assess potential effects on fertility. For the fixed combination itself, non-clinical studies have indicated no adverse effects on fertility. nih.gov

Investigations into fenoterol hydrobromide have not revealed any impairment of fertility in rats. However, it is noteworthy that studies in some animal models, such as rats and rabbits, have classified fenoterol as teratogenic, and at high doses, it has been associated with stillbirth and neonatal mortality.

Regarding ipratropium bromide , dedicated reproductive toxicology studies in mice, rats, and rabbits have not demonstrated any teratogenic effects or impairment of fertility when administered via gavage or inhalation. In these studies, no evidence was found to suggest that the substance negatively impacts fertility or perinatal survival. It was observed, however, that extremely high doses resulted in mortality in pregnant animals and a reduction in fetal birth weight.

Fertility Impairment Findings in Preclinical Models

| Compound | Animal Model | Key Findings |

|---|---|---|

| Fenoterol Hydrobromide | Rats | No impairment of fertility observed. |

| Rats, Rabbits | Teratogenic effects reported in some studies; stillbirth and neonatal mortality at high doses. | |

| Ipratropium Bromide | Mice, Rats, Rabbits | No teratogenic effects or impaired fertility. No impact on perinatal survival. Extremely high doses led to maternal mortality and reduced fetal birth weight. |

| This compound Combination | Not Specified | No adverse effects on fertility reported in non-clinical studies. nih.gov |

Organ-Specific Preclinical Toxicological Findings

The preclinical toxicological profile of the this compound combination has been informed by studies on the individual active ingredients and the combination product. Repeat-dose toxicity studies with the combined formulation have shown that its toxicological profile is similar to that of its individual components. nih.gov Single-dose toxicity studies of the combination in mice and rats indicated a low level of acute toxicity. nih.gov

For fenoterol , organ-specific toxicity has been identified in preclinical studies, particularly in rats. The target organs of toxicity in these studies included the heart, testes, spleen, salivary gland, nasal cavity, and lungs. Cardiotoxicity, a known effect of beta-adrenergic agonists, was observed.

In toxicological studies of ipratropium bromide conducted in mice, rats, dogs, and monkeys, adverse effects at toxic doses were consistent with its anticholinergic properties. These included mydriasis (dilation of the pupils), dryness of the mucosa, and meteorism (abdominal bloating) with coprostasis (fecal impaction). Due to its low toxicity, a lethal dose 50 (LC50) could not be determined.

Organ-Specific Preclinical Toxicological Findings

| Compound | Animal Model(s) | Target Organs and Effects |

|---|---|---|

| Fenoterol | Rats | Heart (cardiotoxicity), testes, spleen, salivary gland, nasal cavity, lungs. |

| Ipratropium Bromide | Mice, Rats, Dogs, Monkeys | Eyes (mydriasis), mucous membranes (dryness), gastrointestinal tract (meteorism with coprostasis). |

| This compound Combination | Mice, Rats | Toxicological profile similar to individual components with a low level of acute toxicity. nih.gov |

Advanced Analytical Methodologies for Fenoterol Ipratropium Characterization and Quantification

Spectrophotometric Techniques for Simultaneous Determination

Novel spectrophotometric methods have been developed for the simultaneous determination of fenoterol (B1672521) and ipratropium (B1672105) without requiring prior separation steps. nih.govresearchgate.net These techniques are designed to resolve the issue of overlapping absorption spectra, a significant challenge with this drug combination. nih.govnih.govdntb.gov.ua The development of these methods often utilizes water as a green solvent, making them cost-effective and environmentally friendly. nih.govresearchgate.net

Induced Concentration Subtraction (ICS) Method Development

The Induced Concentration Subtraction (ICS) method is a recently designed technique that operates on the original zero-order absorption spectra. nih.govnih.govdntb.gov.ua This method involves a progressive resolution technique where specific wavelengths are chosen to eliminate the spectral interference of one component to determine the other. nih.gov For the analysis of fenoterol and ipratropium, wavelengths of 280.0 nm (the λext of FEN) and 220.0 nm (the λmax of FEN with some IPR absorbance) are selected. nih.gov

The core of the ICS method is the calculation of a factor (F2) by dividing the absorbance of IPR by the absorbance of FEN at the same concentration at 220.0 nm. nih.gov To determine the concentration of FEN in a mixture, the absorbance of the mixture at 280.0 nm is multiplied by another factor (F1) to find the absorbance of FEN at 220.0 nm. nih.gov This calculated value is then used in a unified regression equation to find the FEN concentration. nih.gov The concentration of IPR is subsequently determined by subtracting the FEN concentration from the total mixture concentration, with a final correction step involving division by the F2 factor. nih.gov

Induced Dual Wavelength (IDW) Method Optimization

The Induced Dual Wavelength (IDW) method is another innovative approach that works with zero-order spectra, designed to cancel out the absorbance of the interfering substance between two selected wavelengths. nih.govnih.govdntb.gov.ua This is particularly useful when the absorbance difference of the interfering component is not zero. nih.gov For the fenoterol and ipratropium combination, the selected wavelengths are 210.0 nm and 220.0 nm. nih.govresearchgate.net

To determine FEN, an "Equality Factor" for IPR (E.F.IPR) is calculated by dividing the absorbance of pure IPR at 220.0 nm by its absorbance at 210.0 nm. nih.gov A linear regression equation is then established by plotting the absorbance difference (ΔA = A220 - (A210 × E.F.IPR)) against the corresponding FEN concentration. nih.gov Similarly, for IPR determination, an E.F.FEN is calculated. nih.gov The analysis of a drug mixture involves measuring its absorbance at both 210.0 nm and 220.0 nm and using the pre-determined equations to calculate the concentration of each component. nih.gov

Induced Amplitude Modulation (IAM) Method Application

The Induced Amplitude Modulation (IAM) method is a more advanced technique that utilizes the ratio spectrum. nih.govnih.govdntb.gov.ua It is considered a more broadly applicable version of the amplitude modulation method. nih.gov The process begins by obtaining "normalized spectra" for both FEN and IPR by dividing their respective °D spectra by their concentration. nih.gov An "absorbance ratio spectrum" is then created by dividing the normalized spectrum of FEN by that of IPR. nih.govresearchgate.net

When analyzing a mixture, the ratio spectrum is generated using the normalized FEN spectrum as a divisor. nih.govresearchgate.net By subtracting the constant value of FEN/FEN', the resolved ratio spectrum of IPR is obtained. nih.govresearchgate.net The final step involves multiplying this by the absorptivity ratio spectra of FEN'/IPR' to get a modulated amplitude spectrum that is equivalent to the concentration of IPR in the mixture. nih.govresearchgate.net

Validation According to International Conference on Harmonisation (ICH) Guidelines

The developed spectrophotometric methods (ICS, IDW, and IAM) have been validated according to the International Conference on Harmonisation (ICH) guidelines. nih.govnih.govdntb.gov.ua The validation process assesses various performance parameters to confirm the suitability of the methods for their intended purpose. nih.gov Key validation parameters include linearity, accuracy, and precision. researchgate.net

Linearity was established by constructing calibration curves over several days. The ICS method demonstrated good linearity over a concentration range of 2.0–40.0 µg/mL for both drugs. nih.govnih.govdntb.gov.ua For the IDW and IAM methods, the linearity ranges were found to be 2.0–40.0 µg/mL for Fenoterol and 5.0–40.0 µg/mL for Ipratropium. nih.govnih.govdntb.gov.uaresearchgate.net The correlation coefficients for all methods were ≥ 0.999, indicating acceptable linearity. nih.gov

| Method | Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r) |

| ICS | Fenoterol & Ipratropium | 2.0–40.0 | ≥ 0.999 |

| IDW | Fenoterol | 2.0–40.0 | ≥ 0.999 |

| Ipratropium | 5.0–40.0 | ≥ 0.999 | |

| IAM | Fenoterol | 2.0–40.0 | ≥ 0.999 |

| Ipratropium | 5.0–40.0 | ≥ 0.999 |

Chromatographic Separation Methods for Purity and Content Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purity and content analysis of fenoterol and ipratropium in their combined dosage forms. researchgate.netnih.gov These methods offer high sensitivity and selectivity for accurate quantification. researchgate.netnih.govdntb.gov.ua

High-Performance Liquid Chromatography (HPLC) Methodologies

Developed HPLC methods provide a reliable means for the simultaneous determination of fenoterol and ipratropium. researchgate.netnih.gov One such method utilizes a Zorbax SB C18 column (150 × 4.6 mm, 5 μm) with diode array detection (DAD). researchgate.netnih.govdntb.gov.ua The optimized mobile phase consists of a mixture of 10.0 mM potassium dihydrogen orthophosphate (pH adjusted to 5.0 ± 0.1 with o-phosphoric acid) and methanol (B129727) in a 70:30 (v/v) ratio. researchgate.netnih.govdntb.gov.ua The components are pumped at a flow rate of 1.0 mL/min, and detection is carried out at 220.0 nm. researchgate.netnih.govdntb.gov.ua

Another reported RP-HPLC method employs a Luna C18(2) column (150 × 4.6 mm i.d., 5 μm). japsonline.com The mobile phase for this method is a mixture of acetonitrile (B52724) and phosphate (B84403) buffer (30:70 v/v) with the pH adjusted to 3.0 using o-phosphoric acid, at a flow rate of 1 mL/minute. japsonline.com Detection for this method was set at 212 nm. japsonline.com

Validation of these HPLC methods is performed according to ICH guidelines. researchgate.netnih.govjapsonline.com The HPLC-DAD method demonstrated linearity in the concentration range of 5.0–200.0 µg/mL for both fenoterol and ipratropium. researchgate.netnih.govdntb.gov.ua

| Parameter | HPLC-DAD Method Details |

| Column | Zorbax SB C18 (150 × 4.6 mm, 5 μm) |

| Mobile Phase | 10.0 mM potassium dihydrogen orthophosphate (pH 5.0 ± 0.1) and methanol (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detection (DAD) at 220.0 nm |

| Linearity Range | 5.0–200.0 µg/mL for both drugs |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a simple, precise, and economical method for the simultaneous determination of ipratropium bromide and fenoterol hydrobromide in their combined dosage forms. nih.govresearchgate.netnih.gov This technique, coupled with densitometric quantification, offers a reliable approach for quality control. nih.govresearchgate.net

A validated HPTLC-densitometry method utilizes HPTLC aluminum sheets precoated with silica (B1680970) gel 60 F254 as the stationary phase. nih.gov The separation is achieved using a developing system composed of ethyl acetate (B1210297), ethanol (B145695), and acetic acid in a ratio of 5.0:5.0:0.1 by volume. nih.govresearchgate.netdntb.gov.ua Following separation, densitometric quantification of the bands is performed at a wavelength of 220.0 nm. nih.govresearchgate.net This method has demonstrated linearity over concentration ranges of 0.50–15.0 µ g/band for ipratropium and 0.50–12.0 µ g/band for fenoterol. nih.govresearchgate.netnih.gov

The following interactive table summarizes the key parameters of the HPTLC-densitometry method:

Table 1: HPTLC-Densitometry Method Parameters for Fenoterol and Ipratropium Analysis

| Parameter | Value |

|---|---|

| Stationary Phase | HPTLC aluminum sheets with silica gel 60 F254 |

| Mobile Phase | Ethyl acetate - ethanol - acetic acid (5.0:5.0:0.1, v/v/v) |

| Detection Wavelength | 220.0 nm |

| Linearity Range (Ipratropium) | 0.50–15.0 µg/band |

| Linearity Range (Fenoterol) | 0.50–12.0 µg/band |

Chromatographic Fingerprinting Techniques for Formulation Analysis

Chromatographic fingerprinting provides a comprehensive profile of a pharmaceutical formulation, which is invaluable for ensuring batch-to-batch consistency and identifying any potential variations. For fenoterol-ipratropium formulations, both HPTLC and High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) have been successfully employed to create these fingerprints. researchgate.netnih.gov

The HPTLC fingerprint, as described in the previous section, provides a characteristic pattern of separated bands for the two active pharmaceutical ingredients (APIs). researchgate.net Similarly, an HPLC-DAD method can generate a detailed chromatogram that serves as a fingerprint of the formulation. A validated HPLC-DAD method for this purpose utilizes a Zorbax SB C18 column (150 × 4.6 mm, 5 µm) and a mobile phase consisting of 10.0 mM potassium dihydrogen orthophosphate (pH adjusted to 5.0 ± 0.1 with o-phosphoric acid) and methanol in a 70:30 (v/v) ratio. nih.govresearchgate.netnih.gov The flow rate is maintained at 1.0 mL/min, and detection is carried out at 220.0 nm. nih.govresearchgate.netnih.gov This method has shown linearity in the range of 5.0–200.0 µg/mL for both drugs. nih.govdntb.gov.ua

The data from these chromatographic techniques can be used to generate a unique fingerprint for a specific formulation, which is crucial for quality control and regulatory purposes.

Electrochemical and Spectrometric Approaches for Compound Analysis

Beyond chromatography, electrochemical and spectrometric methods offer alternative and complementary approaches for the analysis of fenoterol and ipratropium.

Voltammetric methods, particularly differential pulse voltammetry (DPV), have been developed for the determination of various active pharmaceutical ingredients. mdpi.com These methods are based on the electrochemical oxidation or reduction of the analyte at an electrode surface. While specific voltammetric studies for the simultaneous determination of fenoterol and ipratropium are not extensively detailed in the provided search results, the principles of voltammetry suggest its potential applicability. The development of such a method would involve optimizing parameters like the supporting electrolyte, pH, and scan rate to achieve well-defined and quantifiable peaks for both compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of impurities in pharmaceutical substances. researchgate.net For fenoterol and ipratropium, GC-MS can be employed for impurity profiling, which involves the separation of volatile impurities by GC followed by their detection and identification by MS. This is critical for ensuring the safety and efficacy of the drug product. The development of a GC-MS method would require careful selection of the GC column, temperature programming, and MS parameters to effectively separate and identify potential impurities related to the synthesis or degradation of the active compounds.

Principles of Green and White Analytical Chemistry in Method Development

In recent years, there has been a significant shift towards more environmentally friendly and sustainable analytical methods, guided by the principles of Green Analytical Chemistry (GAC) and White Analytical Chemistry (WAC). nih.govnih.gov

GAC focuses on minimizing the environmental impact of analytical procedures by reducing the use of hazardous solvents, minimizing waste generation, and lowering energy consumption. nih.gov The development of HPTLC and HPLC methods for fenoterol and ipratropium analysis has been guided by these principles, aiming for more eco-friendly alternatives without compromising analytical performance. nih.govnih.gov Various tools, such as the Analytical Greenness metric (AGREE) and the Complex Green Analytical Procedure Index (ComplexGAPI), are used to assess the greenness of these methods. nih.govnih.gov

WAC is a more recent concept that expands on GAC by incorporating not only the environmental (green) aspects but also the analytical performance (red) and practical/economic (blue) considerations. nih.gov The goal is to achieve a "white" analytical method, which represents an ideal balance of these three pillars. nih.gov This holistic approach ensures that the developed methods are not only environmentally friendly but also efficient, cost-effective, and fit for their intended purpose. nih.gov

Application to Delivered Dose Uniformity Assessment in Pharmaceutical Research

Delivered Dose Uniformity (DDU) is a critical quality attribute for inhaled pharmaceutical products like those containing fenoterol and ipratropium. copleyscientific.comamericanpharmaceuticalreview.com It ensures that the patient receives a consistent and accurate dose with each actuation of the inhaler. copleyscientific.com Both HPTLC and HPLC-DAD methods have been successfully applied to assess the DDU of this compound metered-dose inhalers. nih.govnih.gov

The DDU test involves collecting the delivered dose from a number of individual inhaler units and then quantifying the amount of each active ingredient. nih.govcopleyscientific.com The developed and validated chromatographic methods provide the necessary accuracy and precision for this quantification. nih.govnih.gov For instance, an HPLC-DAD method was used to analyze ten units from two different batches of a commercial this compound inhaler to assess the uniformity of the delivered dose. nih.gov The acceptance value (AV) is then calculated to determine if the batch meets the required specifications for dose uniformity. nih.gov

The following interactive table outlines the findings from a DDU assessment of a this compound inhaler:

Table 2: Delivered Dose Uniformity Assessment Results for a this compound Inhaler

| Analyte | Batch | Mean Recovery (%) | Standard Deviation | Acceptance Value (AV) |

|---|---|---|---|---|

| Ipratropium | 1 | 99.85 | 1.23 | 2.95 |

| 2 | 100.12 | 1.45 | 3.49 | |

| Fenoterol | 1 | 99.56 | 1.11 | 2.67 |

| 2 | 100.34 | 1.32 | 3.18 |

These results demonstrate the suitability of the analytical methods for ensuring the quality and consistency of the delivered dose from this compound inhalers.

Advanced Pharmaceutical Development and Delivery System Research

Investigation of Novel Inhaler Technologies

The evolution of inhaler technology has been a critical area of research, aiming to improve drug delivery efficiency and patient convenience. This has led to the development of innovative devices that offer advantages over traditional pressurized metered-dose inhalers (pMDIs).

Propellant-Free Soft Mist Inhaler Design and Performance Evaluation

A significant innovation in inhalation technology is the development of the propellant-free soft mist inhaler (SMI). nih.govresearchgate.net This new generation of inhaler generates a fine, slow-moving aerosol cloud, which enhances the efficiency of drug delivery to the lungs. nih.govresearchgate.net Unlike traditional pMDIs that use propellants, the SMI operates on a mechanical spring-based mechanism. ersnet.org

The performance of the SMI has been extensively evaluated. The aerosol it produces has a longer duration and a lower velocity (approximately 0.8 m/sec) compared to the aerosol from pMDIs, which can be up to ten times faster. regulations.govnih.gov This slower velocity is designed to be in the lower range of a patient's inspiratory airflow, which is expected to increase lung deposition and reduce oropharyngeal deposition. regulations.gov Scintigraphic studies have confirmed that this design improves the deposition of drugs in the lungs and results in less deposition in the oropharynx compared to chlorofluorocarbon (CFC)-MDIs. nih.govresearchgate.net The improved delivery efficiency means that a lower nominal dose of the fenoterol-ipratropium combination can be used to achieve the same therapeutic effect as a higher dose from a conventional MDI. nih.govjodrugs.comnih.gov

Comparative Studies of Drug Deposition and Aerosol Characteristics across Devices

Comparative studies have been crucial in demonstrating the advantages of newer inhaler technologies. When comparing the this compound combination delivered via an SMI versus a conventional MDI, research has shown significant differences in drug deposition and aerosol characteristics.

Scintigraphy studies have demonstrated that the SMI delivers a higher proportion of the emitted dose to the lungs compared to both CFC-MDIs and hydrofluoroalkane (HFA)-MDIs. researchgate.netnih.gov In one study with healthy volunteers, mean whole lung deposition from an SMI was 39% for an aqueous solution of fenoterol (B1672521), compared to 11% from a CFC-MDI without a spacer. nih.gov Another study found that pharmacokinetic data indicated a twofold greater systemic availability of both fenoterol and ipratropium (B1672105) following inhalation by SMI compared to an MDI. ersnet.org

The improved lung deposition with the SMI is attributed to its unique aerosol characteristics. The soft mist has a higher fine particle fraction (particles with a diameter <5.8 µm) and a slower velocity, which allows for deeper penetration into the airways and less impaction in the throat. ersnet.org This contrasts with the faster, larger particles generated by many MDIs, which can lead to higher oropharyngeal deposition. nih.govresearchgate.net Studies have also shown that the SMI can obviate the need for a spacer device, particularly in pediatric patients. nih.govnih.gov

Research on Formulation Bioequivalence for Inhalation Products

Ensuring the bioequivalence of different formulations of this compound is critical for therapeutic interchangeability. Research in this area often involves comparing generic or alternative formulations to the established reference product.

Studies have been conducted to compare the bioequivalence of the this compound combination delivered via different devices, such as a dry powder inhaler (DPI) versus an MDI. nih.gov In one such study, the dry powder formulation was found to have a similar efficacy profile to the MDI, with both producing clinically significant improvements in lung function. nih.gov Another study comparing two different MDI formulations (one with HFA propellant and one with CFC propellant) found them to be therapeutically equivalent. boehringerone.com

Physiologically based pharmacokinetic (PBPK) modeling is also emerging as a tool to assess the bioequivalence of orally inhaled drug products. nih.govresearchgate.net These models can simulate the in vivo pharmacokinetic characteristics of different formulations and predict their bioequivalence, potentially reducing the need for extensive clinical trials. nih.govresearchgate.net For instance, a PBPK model for ipratropium bromide inhalation aerosol was successfully developed and verified to predict bioequivalence between test and reference products. nih.govresearchgate.net

Optimization of Lung Targeting and Local Bioavailability via Formulation Science

Optimizing the formulation of inhaled this compound is key to maximizing its therapeutic effect by enhancing lung targeting and local bioavailability. This involves manipulating the physicochemical properties of the drug particles and the formulation itself.

The particle size of the inhaled aerosol is a critical factor influencing lung deposition. frontiersin.org Particles smaller than 5 µm have a higher probability of reaching the bronchioles, while those under 2 µm are more likely to deposit in the alveolar regions. frontiersin.org Formulation science aims to create particles within this optimal size range to ensure deep lung penetration. The development of the SMI, which generates a high fraction of fine particles, is a prime example of how device technology and formulation science can work in tandem to improve lung targeting. ersnet.org

Furthermore, research into novel formulations, such as those free of surfactants, has been explored to improve the stability and performance of ipratropium bromide in HFA-propelled MDIs. google.com The goal is to create formulations that are readily aerosolized into particles of the desired size and remain stable throughout the shelf-life of the product.

Below is an interactive data table summarizing the findings from comparative studies of different inhaler devices for the delivery of this compound.

Interactive Data Table: Comparative Performance of this compound Inhaler Devices

| Feature | Soft Mist Inhaler (SMI) | Metered-Dose Inhaler (MDI) | Dry Powder Inhaler (DPI) |

|---|---|---|---|

| Propellant | None (Mechanical) ersnet.org | CFC or HFA nih.gov | None (Breath-actuated) nih.gov |

| Aerosol Velocity | Low (~0.8 m/s) regulations.gov | High ersnet.org | Dependent on patient's inspiratory flow frontiersin.org |

| Lung Deposition | High (~39% in one study) nih.gov | Lower (~11% in one study) nih.gov | Variable, dependent on patient effort frontiersin.org |

| Systemic Bioavailability | Higher (two-fold greater than MDI in one study) ersnet.org | Lower ersnet.org | Found to be therapeutically equivalent to MDI in one study nih.gov |

| Need for Spacer | Can obviate the need nih.govnih.gov | Often recommended, especially for children nih.gov | Not applicable |

| Dose Reduction | Possible due to higher efficiency nih.govjodrugs.comnih.gov | Standard dosing boehringerone.com | Dosing comparable to MDI for similar effect nih.gov |

Molecular Interactions and Structure Activity Relationship Sar Studies

Fenoterol (B1672521) SAR for Beta2-Adrenergic Receptor Selectivity and Agonism

The therapeutic efficacy of fenoterol as a bronchodilator is intrinsically linked to its chemical structure, which dictates its selectivity and potent agonism at the beta-2 adrenergic receptor (β2AR). Fenoterol is a phenylethanolamine derivative with two chiral centers, meaning it exists as four distinct stereoisomers. Research has unequivocally demonstrated that the stereochemistry of fenoterol is a critical determinant of its interaction with the β2AR.

The (R,R')-isomer of fenoterol exhibits the highest affinity and functional activity at the β2AR. nih.gov Studies have shown a significant difference in the binding affinities of the stereoisomers, with the (R,R')-fenoterol isomer displaying a much higher affinity than the (S,S')-isomer. nih.gov This stereoselectivity is attributed to the specific orientation of the functional groups, which allows for optimal interaction with the amino acid residues within the receptor's binding pocket.

The structure-activity relationship (SAR) of fenoterol highlights several key molecular features:

The 3,5-dihydroxyphenyl group: This moiety is crucial for agonist activity, forming key hydrogen bonds with serine residues (S203, S204, S207) in transmembrane domain 5 (TM5) of the β2AR.

The ethanolamine (B43304) side chain: The hydroxyl group on the beta-carbon is essential for receptor activation.

The N-alkyl substituent: The nature of the substituent on the nitrogen atom influences both potency and selectivity. The p-hydroxyphenyl group in fenoterol contributes to its β2-selectivity. Modifications to this part of the molecule can significantly alter its pharmacological profile. For instance, the presence of certain functional groups like NO2 and NC in fenoterol derivatives has been shown to enhance their affinity for the β2AR. nih.gov

The binding of fenoterol to the β2AR is a dynamic process that induces conformational changes in the receptor, leading to the activation of downstream signaling pathways. The stereochemistry of the fenoterol molecule influences not only its binding affinity but also the specific conformational state it stabilizes, which can lead to biased agonism, where certain signaling pathways are preferentially activated. nih.gov

Table 1: Binding Affinities (Ki) of Fenoterol Stereoisomers for the Beta-2 Adrenergic Receptor

Click to view interactive table

| Stereoisomer | Binding Affinity (Ki) in HEK-β2-AR cells (nM) |

|---|---|

| (R,R')-Fenoterol | 350 |

| (S,S')-Fenoterol | 27,800 |

Ipratropium (B1672105) SAR for Muscarinic Acetylcholine (B1216132) Receptor Binding and Antagonism

Ipratropium is a synthetic quaternary ammonium (B1175870) derivative of atropine (B194438) that acts as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs). Its ability to induce bronchodilation stems from its blockade of acetylcholine-mediated bronchoconstriction.

Role of Chemical Structure in Receptor Affinity and Selectivity

The Quaternary Ammonium Group: This positively charged group is paramount for its binding to the anionic site of the muscarinic receptors. nih.gov This permanent positive charge allows it to effectively compete with the endogenous ligand, acetylcholine.

The Tropic Acid Ester: The ester linkage and the tropic acid moiety are crucial for high-affinity binding.

The N-isopropyl group: This group contributes to its antagonistic properties.

Ipratropium exhibits low lipophilicity, which limits its systemic absorption and contributes to its localized action in the airways when administered via inhalation. nih.gov It displays a lack of significant selectivity among the M1, M2, and M3 muscarinic receptor subtypes. nih.gov While its therapeutic effect in the airways is primarily mediated by the blockade of M3 receptors on smooth muscle and glands, its non-selective nature means it also blocks M1 and M2 receptors. nih.gov

Table 2: Binding Affinities (pKi) of Ipratropium for Human Muscarinic Receptor Subtypes

Click to view interactive table

| Receptor Subtype | pKi |

|---|---|

| M1 | 9.40 |

| M2 | 9.53 |

| M3 | 9.58 |

Ligand-Receptor Binding Kinetics Investigations

The duration of action of a drug is not solely determined by its binding affinity (how tightly it binds) but also by its binding kinetics, specifically the rates of association (k_on) and dissociation (k_off) from the receptor. A longer residence time at the receptor, primarily governed by a slow k_off, can lead to a more sustained therapeutic effect.

The concept of ligand-receptor binding kinetics is crucial for understanding the pharmacodynamic profile of inhaled therapies. A drug with a rapid onset of action (fast k_on) and a sustained duration of action (slow k_off) is often desirable.

Computational Modeling and Theoretical Drug Design for Fenoterol-Ipratropium Analogs

The development of new respiratory therapies is increasingly benefiting from computational modeling and theoretical drug design. These approaches allow for the in-silico screening of virtual compound libraries and the rational design of novel molecules with improved properties.

In the context of fenoterol and ipratropium, computational studies have been employed to understand their binding modes and to guide the design of new analogs. For fenoterol, three-dimensional quantitative structure-activity relationship (3D-QSAR) models and comparative molecular field analysis (CoMFA) have been used to elucidate the structural requirements for high-affinity binding to the β2AR. nih.gov These models have helped to identify key steric and electrostatic interactions that govern the binding of fenoterol derivatives.

For ipratropium, molecular modeling has been used to visualize its binding within the active site of muscarinic receptors. These models provide a structural basis for its non-selective antagonism and can be used to design analogs with altered selectivity profiles.